

Application Note: Surface Morphology Analysis of Oxselenides using SEM and AFM

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Compound of Interest

Compound Name: Oxselenide

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Introduction

Oxselenides, a class of compounds containing both oxygen and selenium, are gaining significant attention in various scientific and technological fields, including electronics, catalysis, and biomedicine. Their unique properties are intrinsically linked to their surface morphology. This application note provides a detailed overview and experimental protocols for characterizing the surface morphology of **oxselenide** materials using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). Understanding the surface topography, grain size, and roughness is crucial for optimizing their performance in diverse applications. SEM provides high-resolution imaging of the surface, revealing details about grain size and shape, while AFM offers quantitative data on surface roughness and topography at the nanoscale.[\[1\]](#)[\[2\]](#)

Data Presentation

The quantitative data obtained from SEM and AFM analyses are summarized in the following tables. These tables provide a clear comparison of key morphological parameters for different **oxselenide** and related thin films.

Table 1: Grain Size of Various Thin Films Determined by SEM

Material	Deposition/Synthesis Method	Substrate Temperature (°C)	Average Grain Size	Reference
ZnxSn1-xSe	Chemical Molecular Beam Deposition	500	2-5 µm	[3]
ZnxSn1-xSe	Chemical Molecular Beam Deposition	550	15-20 µm	[3]
ZnxSn1-xSe	Chemical Molecular Beam Deposition	600	3-5 µm	[3]
ZnO:Ni (3.5% Ni)	Reactive Magnetron Sputtering	Not Specified	20-80 nm	[4]
ZnO:Ni (4% Ni)	Reactive Magnetron Sputtering	Not Specified	20-80 nm	[4]
ZnO:Ni (6% Ni)	Reactive Magnetron Sputtering	Not Specified	30-75 nm	[4]
ZnO	Spray Pyrolysis	473 K	Increases with thickness (from 135 to 392 nm)	[5]

Table 2: Surface Roughness Parameters of Various Thin Films Determined by AFM

Material	Surface Treatment	Average Roughness (Ra)	Root Mean Square Roughness (Rq)	Maximum Peak to Valley Height (Rz)	Reference
Lithium					
Disilicate	Polished	-	-	-	[6]
Ceramic					
Lithium					
Disilicate	Glazed	-	-	-	[6]
Ceramic					
Lithium					
Disilicate	Ground	-	-	-	[6]
Ceramic					
Al ₂ O ₃ Thin Film	Atomic Layer Deposition (Plasma)	-	~1-1.5 Å	-	[7]
TiO ₂ Thin Film	Atomic Layer Deposition (Plasma)	-	~1-1.5 Å	-	[7]
TiO ₂ Thin Film	Atomic Layer Deposition (Thermal)	-	~1-1.5 Å	-	[7]
SiO ₂ Thin Film	Atomic Layer Deposition (Plasma)	-	~1-1.5 Å	-	[7]
As ₂ S ₃ Thin Film	Vacuum Thermal Deposition	~10 nm	-	-	[8]

Experimental Protocols

Detailed methodologies for sample preparation and analysis using SEM and AFM are provided below. These protocols are generalized and may require optimization based on the specific **oxyselenide** material and substrate.

Protocol 1: Sample Preparation for SEM and AFM Analysis

- Substrate Cleaning:
 - Thoroughly clean the substrate (e.g., silicon wafer, glass slide) to remove any organic and inorganic contaminants.
 - A typical cleaning procedure involves sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each.
 - Dry the substrate with a stream of high-purity nitrogen gas.
- **Oxyselenide** Deposition:
 - Deposit the **oxyselenide** thin film onto the cleaned substrate using the desired technique (e.g., chemical vapor deposition, sputtering, pulsed laser deposition, or a solution-assisted method). The choice of deposition method will significantly influence the surface morphology.
- Sample Mounting for SEM:
 - Mount the **oxyselenide**-coated substrate onto an SEM stub using conductive carbon tape.
 - For non-conductive samples, apply a thin layer of conductive coating (e.g., gold, platinum, or carbon) using a sputter coater to prevent charging under the electron beam. The coating thickness should be minimized to avoid obscuring the true surface features.
- Sample Mounting for AFM:
 - Securely mount the substrate with the **oxyselenide** film onto a clean AFM sample puck using a suitable adhesive or clip.

- Ensure the sample surface is parallel to the AFM scanner plane to minimize imaging artifacts.

Protocol 2: SEM Imaging and Analysis

- Instrument Setup:
 - Load the mounted sample into the SEM chamber and pump down to the required vacuum level.
 - Set the accelerating voltage (typically 5-20 kV) and beam current. Lower accelerating voltages can be used to minimize beam damage and enhance surface detail.
 - Select the appropriate detector (e.g., secondary electron detector for topographical imaging).
- Image Acquisition:
 - Navigate to the area of interest on the sample.
 - Adjust the focus, astigmatism, and brightness/contrast to obtain a sharp image.
 - Capture images at various magnifications to observe both the overall morphology and fine surface details.
- Data Analysis:
 - Use image analysis software (e.g., ImageJ) to measure the grain size and distribution from the captured SEM images.^[9] This is typically done by manually or automatically outlining the grain boundaries and calculating the area or diameter of each grain.^{[9][10]}

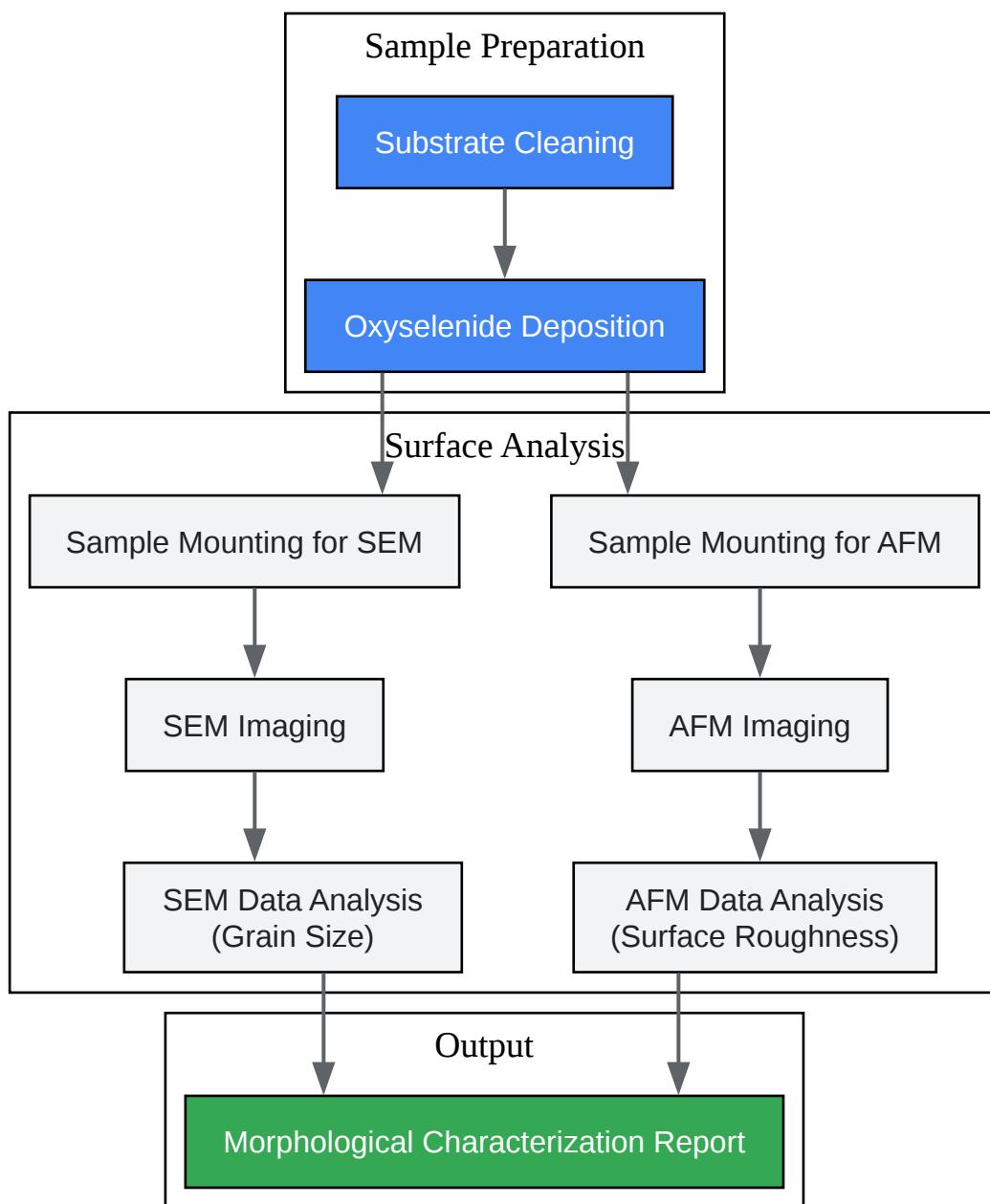
Protocol 3: AFM Imaging and Analysis

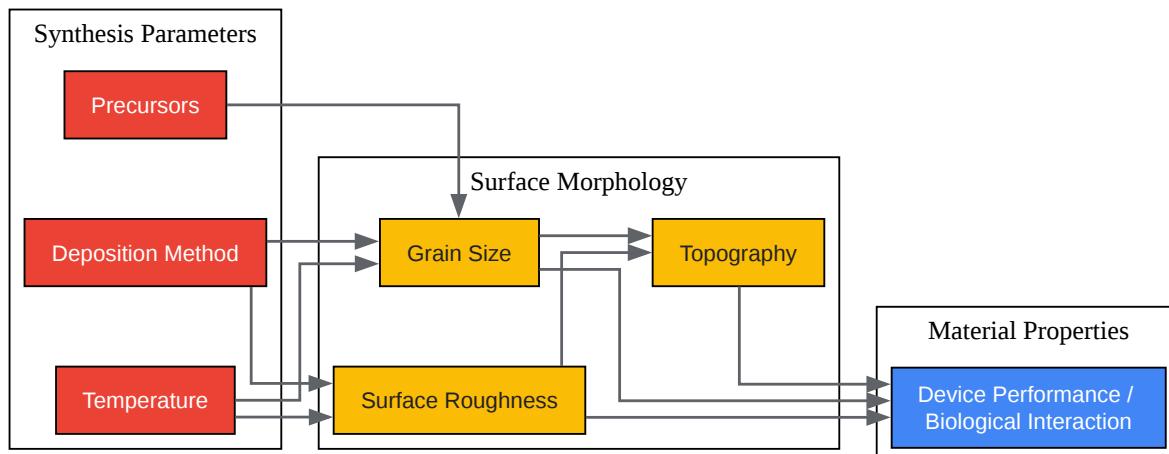
- Instrument and Cantilever Selection:
 - Choose an appropriate AFM cantilever based on the expected surface roughness and the desired imaging mode (e.g., contact mode, tapping mode). Tapping mode is generally preferred for delicate samples to minimize surface damage.

- Install the cantilever and align the laser onto the photodiode.
- Imaging Parameters:
 - Engage the AFM tip with the sample surface.
 - Optimize the imaging parameters, including the scan size, scan rate, setpoint, and feedback gains, to obtain a high-quality topographic image.
- Image Acquisition:
 - Acquire topography (height) and phase/amplitude images. The topography image provides a three-dimensional representation of the surface.[\[1\]](#)
- Data Analysis:
 - Use the AFM software to analyze the topography data and calculate surface roughness parameters.[\[11\]](#)
 - Commonly reported roughness parameters include:
 - Ra (Average Roughness): The arithmetic average of the absolute values of the height deviations from the mean surface.[\[12\]](#)
 - Rq (Root Mean Square Roughness): The root mean square average of the height deviations from the mean surface.[\[2\]](#)[\[12\]](#)
 - Rz (Ten-Point Mean Height): The average distance between the five highest peaks and the five lowest valleys.[\[12\]](#)
 - Rsk (Skewness): A measure of the asymmetry of the surface profile about the mean line.[\[12\]](#)[\[13\]](#)
 - Rku (Kurtosis): A measure of the "peakedness" or "tailedness" of the surface profile.[\[12\]](#)[\[13\]](#)

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the characterization of **oxyselenide** surface morphology.





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